

# Applications of Titanium Bromide in Semiconductor Fabrication: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and protocols for the use of various forms of titanium bromide in semiconductor fabrication. It covers the application of Titanium (IV) bromide (TiBr<sub>4</sub>) as a precursor for thin film deposition, the use of Titanium (III) bromide (TiBr<sub>3</sub>) in the fabrication of 2D electronic devices, and the utilization of Cesium Titanium Bromide (Cs<sub>2</sub>TiBr<sub>6</sub>) as a lead-free perovskite material in solar cells.

# Titanium (IV) Bromide (TiBr<sub>4</sub>) for Thin Film Deposition

Titanium (IV) bromide (TiBr<sub>4</sub>) is a versatile precursor for the deposition of titanium-containing thin films, such as titanium nitride (TiN), which are critical in modern semiconductor manufacturing. These films serve as diffusion barriers, adhesion layers, and conductive contacts. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are the primary techniques employed for this purpose.

### Data Presentation: Properties of TiN Films from TiBr<sub>4</sub> Precursors

The following table summarizes key properties of TiN films deposited using TiBr<sub>4</sub> or analogous halide precursors.



Property	Value	Deposition Method	Notes
Resistivity	80 - 400 μΩ·cm	ALD	Lower resistivity is achieved at higher deposition temperatures (e.g., 500 °C)[1][2].
Growth Rate	~0.331 Å/cycle	Thermal ALD	At 600 °C, using TiCl <sub>4</sub> and NH <sub>3</sub> [3].
Impurity Concentration (CI)	< 1 at.%	ALD	Lower impurity levels are crucial for device performance and reliability[4].
Step Coverage	Excellent (100% conformality in high aspect ratio trenches)	ALD	A key advantage of ALD for fabricating 3D device structures[4].

## Experimental Protocol: Atomic Layer Deposition of TiN from TiBr<sub>4</sub>

This protocol describes the thermal ALD of TiN thin films using TiBr<sub>4</sub> and a nitrogen source, such as ammonia (NH<sub>3</sub>) or hydrazine (N<sub>2</sub>H<sub>4</sub>). The process is based on self-limiting surface reactions.

#### Materials:

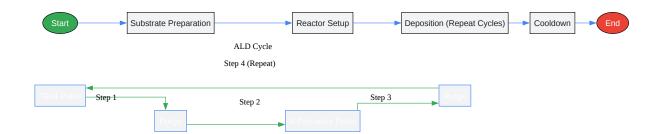
- Titanium (IV) bromide (TiBr4) precursor
- Nitrogen precursor (e.g., anhydrous ammonia or hydrazine)
- High-purity nitrogen (N2) or argon (Ar) purge gas
- Substrate (e.g., Si wafer with a SiO<sub>2</sub> surface)
- ALD reactor



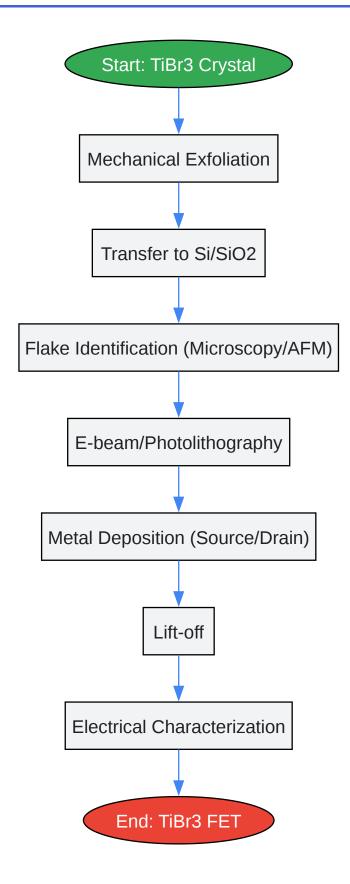
#### Procedure:

- Substrate Preparation:
  - Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.
  - Load the substrate into the ALD reactor.
- Reactor Setup:
  - Heat the TiBr<sub>4</sub> precursor to its sublimation temperature to ensure adequate vapor pressure. The precursor container should be maintained at a stable temperature.
  - Set the substrate temperature within the ALD window, typically between 350°C and 500°C[1][2].
  - Set the flow rates for the precursors and purge gas.
- ALD Cycle: Each ALD cycle consists of four steps: a. TiBr<sub>4</sub> Pulse: Introduce TiBr<sub>4</sub> vapor into the reactor chamber for a specific pulse time (e.g., 0.1 1.0 seconds). The precursor will chemisorb onto the substrate surface until it is saturated. b. Purge 1: Purge the chamber with an inert gas (N<sub>2</sub> or Ar) to remove any unreacted TiBr<sub>4</sub> and gaseous byproducts. c. Nitrogen Precursor Pulse: Introduce the nitrogen precursor (e.g., NH<sub>3</sub>) into the chamber. It will react with the chemisorbed TiBr<sub>4</sub> layer to form a monolayer of TiN. d. Purge 2: Purge the chamber again with the inert gas to remove unreacted nitrogen precursor and reaction byproducts.
- Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles.
- Post-Deposition:
  - Cool down the reactor under an inert atmosphere.
  - Remove the substrate for characterization.

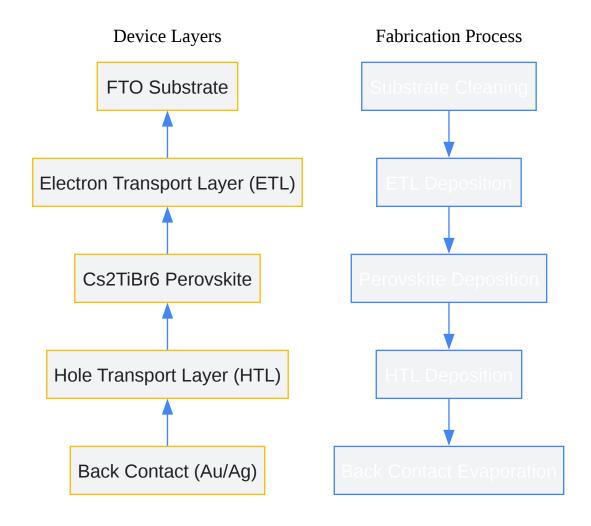












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